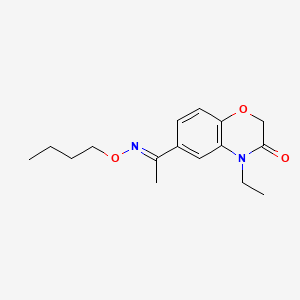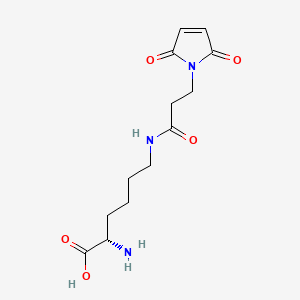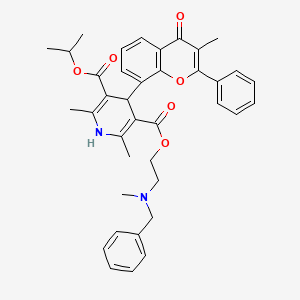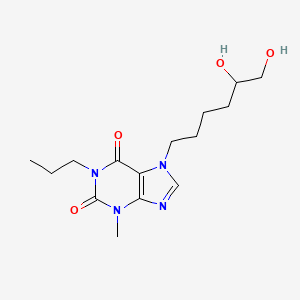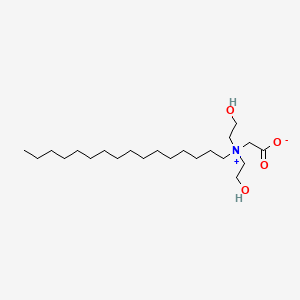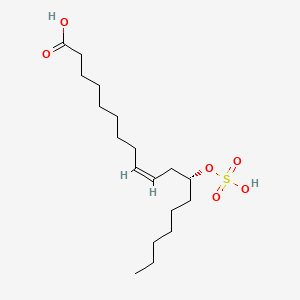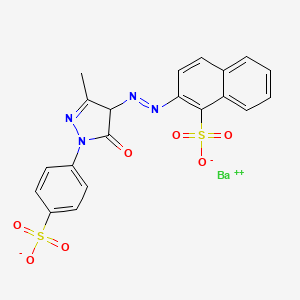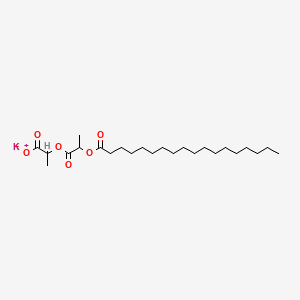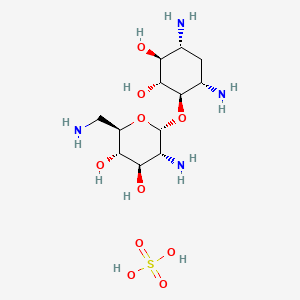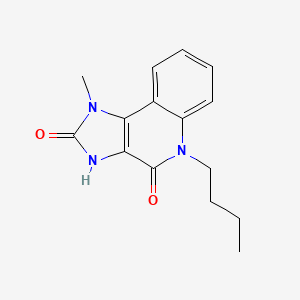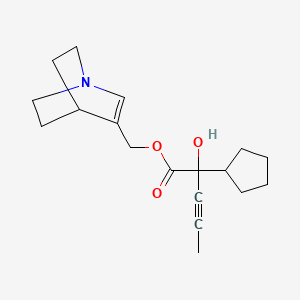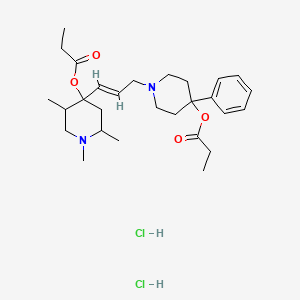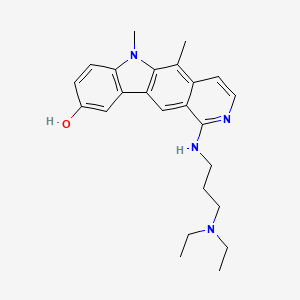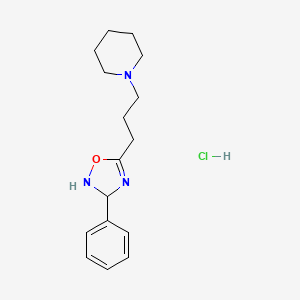
1-(3-(3-Phenyl-delta(sup 4)-1,2,4-oxadiazolin-5-yl)propyl)piperidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(3-Phenyl-delta(sup 4)-1,2,4-oxadiazolin-5-yl)propyl)piperidine hydrochloride is a synthetic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Méthodes De Préparation
The synthesis of 1-(3-(3-Phenyl-delta(sup 4)-1,2,4-oxadiazolin-5-yl)propyl)piperidine hydrochloride typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using phenylhydrazine or its derivatives.
Linking the Propyl Chain: The propyl chain is attached via alkylation reactions, typically using alkyl halides.
Formation of Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving appropriate amines and aldehydes or ketones.
Final Coupling and Hydrochloride Formation: The final step involves coupling the oxadiazole and piperidine moieties, followed by the formation of the hydrochloride salt through the addition of hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Analyse Des Réactions Chimiques
1-(3-(3-Phenyl-delta(sup 4)-1,2,4-oxadiazolin-5-yl)propyl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions. Common reagents include halogens, alkyl halides, and nucleophiles like amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the oxadiazole ring and formation of corresponding carboxylic acids and amines.
Major products formed from these reactions include oxides, reduced derivatives, substituted compounds, and hydrolyzed products.
Applications De Recherche Scientifique
1-(3-(3-Phenyl-delta(sup 4)-1,2,4-oxadiazolin-5-yl)propyl)piperidine hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and inflammation.
Biological Research: It is used in biological assays to study its effects on cellular processes and molecular pathways.
Chemical Synthesis: The compound serves as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Industrial Applications: It is explored for its potential use in the development of new materials with specific chemical and physical properties.
Mécanisme D'action
The mechanism of action of 1-(3-(3-Phenyl-delta(sup 4)-1,2,4-oxadiazolin-5-yl)propyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:
Binding to Receptors: It may bind to specific receptors in the nervous system, modulating their activity and influencing neurotransmission.
Inhibition of Enzymes: The compound may inhibit the activity of certain enzymes, leading to alterations in metabolic pathways and cellular processes.
Modulation of Signaling Pathways: It may affect signaling pathways involved in inflammation, cell proliferation, and apoptosis, thereby exerting therapeutic effects.
Comparaison Avec Des Composés Similaires
1-(3-(3-Phenyl-delta(sup 4)-1,2,4-oxadiazolin-5-yl)propyl)piperidine hydrochloride can be compared with other similar compounds, such as:
1-(3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propyl)piperidine: This compound lacks the hydrochloride salt form, which may affect its solubility and bioavailability.
1-(3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propyl)morpholine: The morpholine ring in this compound may confer different pharmacological properties compared to the piperidine ring.
1-(3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propyl)pyrrolidine: The pyrrolidine ring may result in different binding affinities and activities compared to the piperidine ring.
The uniqueness of this compound lies in its specific structural features and the presence of the hydrochloride salt, which may enhance its solubility and stability.
Propriétés
Numéro CAS |
102207-10-3 |
|---|---|
Formule moléculaire |
C16H24ClN3O |
Poids moléculaire |
309.83 g/mol |
Nom IUPAC |
3-phenyl-5-(3-piperidin-1-ylpropyl)-2,3-dihydro-1,2,4-oxadiazole;hydrochloride |
InChI |
InChI=1S/C16H23N3O.ClH/c1-3-8-14(9-4-1)16-17-15(20-18-16)10-7-13-19-11-5-2-6-12-19;/h1,3-4,8-9,16,18H,2,5-7,10-13H2;1H |
Clé InChI |
JZOVKSQQFGAARU-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CCCC2=NC(NO2)C3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



